N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide
Description
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide is a synthetic organic compound featuring an oxazole core substituted with a 4-chlorophenyl group at position 5 and a carboxamide moiety at position 2. The carboxamide is further functionalized with a phenyl ring bearing a 2-acetamidoethoxy side chain.
Properties
IUPAC Name |
N-[4-(2-acetamidoethoxy)phenyl]-5-(4-chlorophenyl)-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4/c1-13(25)22-10-11-27-17-8-6-16(7-9-17)24-19(26)20-23-12-18(28-20)14-2-4-15(21)5-3-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBCIVLWRDFPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the phenyl groups: The phenyl groups can be introduced through substitution reactions using appropriate reagents.
Attachment of the acetamidoethoxy group: This step might involve nucleophilic substitution or coupling reactions to attach the acetamidoethoxy moiety to the phenyl ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Chemical Reactions of Oxazole Derivatives
Oxazole derivatives can undergo several types of chemical reactions due to their heterocyclic nature:
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Electrophilic Substitution : This reaction typically occurs at the 5-position of the oxazole ring, especially when electron-donating groups are present .
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Deprotonation : The nitrogen atom in the oxazole ring can be deprotonated, allowing for further reactions .
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N-Alkylation and Acylation : The nitrogen atom is highly reactive towards alkylation and acylation reactions .
Reaction Conditions
| Reaction Type | Conditions | Typical Products |
|---|---|---|
| Electrophilic Substitution | Electron-donating groups present, acidic conditions | Substituted oxazoles |
| Deprotonation | Basic conditions | Deprotonated oxazoles |
| N-Alkylation | Alkyl halides, basic conditions | Alkylated oxazoles |
| N-Acylation | Acyl chlorides, basic conditions | Acylated oxazoles |
Biological Activities of Oxazole Derivatives
Oxazole derivatives have been explored for their biological activities, including anticancer properties. Compounds like 4-arylsulfonyl-1,3-oxazoles have shown promising results against various cancer cell lines .
Anticancer Activity
| Compound Type | Activity | Cell Lines Affected |
|---|---|---|
| 4-Arylsulfonyl-1,3-oxazoles | Cytostatic effects | Glioblastoma, Gliosarcoma |
| Oxazole-based sulfonamides | Anti-proliferative effects | Non-Small Cell Lung Cancer |
Scientific Research Applications
The compound has been investigated for its biological properties, particularly its antimicrobial and anticancer activities. Research indicates that derivatives of oxazole compounds often exhibit substantial biological activity against various pathogens and cancer cell lines.
- Antimicrobial Activity : Studies have shown that oxazole derivatives can inhibit the growth of bacterial and fungal strains. For instance, compounds similar to N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide have demonstrated effectiveness comparable to established antibiotics like isoniazid and fluconazole in inhibiting mycobacterial and fungal strains .
- Anticancer Properties : The compound has also been evaluated for its anticancer potential. Research on related oxazole derivatives has highlighted their ability to induce cytotoxic effects in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the oxazole ring can enhance anticancer efficacy .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step chemical reactions that may include:
- Formation of the Oxazole Ring : The oxazole moiety is often synthesized through cyclization reactions involving appropriate precursors such as 2-amino acids or aldehydes combined with carboxylic acids.
- Substitution Reactions : The introduction of various substituents on the phenyl rings can significantly affect the biological activity. For example, the presence of a chlorine atom or an acetamido group can enhance lipophilicity and improve interaction with biological targets .
Case Studies and Research Findings
Several studies have documented the applications of compounds similar to this compound:
Mechanism of Action
The mechanism of action of N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Heterocyclic Core Variations
The oxazole ring in the target compound is a five-membered aromatic heterocycle with one oxygen and one nitrogen atom. Structural analogs feature alternative heterocycles, which influence electronic properties and binding affinity:
- Isoxazole Core: describes N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide, where the isoxazole (oxygen and nitrogen adjacent) may exhibit distinct resonance and dipole moments compared to oxazole (oxygen and nitrogen separated). Isoxazoles are generally more reactive due to reduced aromatic stabilization .
- Furan Core : The compound 5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide () replaces oxazole with a furan (oxygen-only heterocycle), reducing hydrogen-bonding capacity but increasing lipophilicity .
Substituent Analysis
Substituent position and nature critically modulate bioactivity:
- Chlorophenyl Position : The target compound has a 4-chlorophenyl group, whereas 5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide () features a 2-chlorophenyl substituent. Para-substitution often improves metabolic stability compared to ortho-substitution due to reduced steric hindrance .
- Amide Side Chains : The acetamidoethoxy group in the target compound provides hydrophilic character, while analogs like N-(4-fluorophenyl)acetamide () use fluorophenyl groups for enhanced membrane permeability .
Data Table: Structural and Functional Comparison
Research Implications
- Pharmacological Optimization : The acetamidoethoxy group in the target compound may improve water solubility compared to purely hydrophobic analogs (e.g., 5-(2-chlorophenyl)furan derivatives) .
Biological Activity
N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its diverse biological activities. The specific substitutions at the 2, 4, and 5 positions of the oxazole ring, along with the presence of an acetamidoethoxy group and a chlorophenyl moiety, contribute to its pharmacological profile.
Anticancer Activity
Research has demonstrated that oxazole derivatives exhibit significant anticancer properties. For instance, a study on similar oxazole-4-carboxamide derivatives reported that compounds with specific substitutions showed promising antiproliferative activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that electron-withdrawing groups, such as chlorine at the para position, can enhance cytotoxic effects by affecting the electronic properties of the molecule .
Case Studies
- Cytotoxicity Assessment : In vitro studies have shown that related oxazole derivatives induce apoptosis in cancer cells. For example, a derivative with an EC50 of 270 nM was effective in human colorectal DLD-1 cells, demonstrating significant tumor growth inhibition in xenograft models .
- Mechanism of Action : The mechanism involves the cleavage of poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. This suggests that this compound may similarly induce apoptotic pathways through PARP activation .
Antimicrobial Activity
Oxazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that various substituted oxazoles displayed activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones compared to standard antibiotics .
Table: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 19 | Not Specified | E. coli |
| 20 | Not Specified | S. aureus |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the oxazole ring significantly influence biological activity:
- Electron-Withdrawing Groups : The presence of halogens such as chlorine increases potency by enhancing electron deficiency, which may facilitate interactions with biological targets.
- Functional Groups : Substituents like acetamido and ethoxy groups can modulate solubility and bioavailability, impacting overall efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-(2-acetamidoethoxy)phenyl)-5-(4-chlorophenyl)oxazole-2-carboxamide, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of substituted oxazole cores. For example, oxazole-2-carboxamide derivatives are often synthesized via condensation of carboxylic acid derivatives with aminophenols, followed by functionalization of the acetamidoethoxy side chain. Key intermediates include ethyl 5-(4-chlorophenyl)oxazole-4-carboxylate (or similar esters) and N-(4-hydroxyphenyl)acetamide derivatives. Reaction conditions (e.g., coupling agents like EDCI/HOBt) and protecting groups (e.g., acetyl for amine moieties) are critical to avoid side reactions .
Q. What spectroscopic techniques are recommended for confirming the structure of this compound, and what are the expected spectral signatures?
- Methodological Answer :
- NMR :
- ¹H NMR : Aromatic protons from the 4-chlorophenyl group appear as doublets (δ 7.3–7.5 ppm). The oxazole proton resonates as a singlet (~δ 8.1 ppm). The acetamidoethoxy side chain shows signals for methylene (δ 3.6–4.0 ppm) and acetyl (δ 2.0–2.1 ppm).
- ¹³C NMR : Carbonyl groups (oxazole C=O: ~160 ppm; acetamide C=O: ~170 ppm) and aromatic carbons (~120–140 ppm) are key identifiers.
- FT-IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) confirm amide and oxazole functionalities.
- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, with expected bond lengths (e.g., C-O in oxazole: ~1.36 Å) and angles .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Storage : Store in airtight containers at –20°C to prevent hydrolysis of the acetamido group.
- Waste Disposal : Follow institutional guidelines for halogenated organic compounds (due to the 4-chlorophenyl group) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up from milligram to gram quantities?
- Methodological Answer :
- Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Catalysis : Employ palladium-based catalysts (e.g., Pd/C) for efficient coupling reactions.
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity. Monitor yields at each step to identify bottlenecks (e.g., low efficiency in acetamidoethoxy coupling) .
Q. How should discrepancies between computational modeling (e.g., DFT) and experimental data (e.g., NMR chemical shifts, XRD bond lengths) be addressed?
- Methodological Answer :
- Validation : Cross-check computational parameters (e.g., basis sets, solvation models) with experimental conditions. For example, compare gas-phase DFT calculations with solid-state XRD data by incorporating crystal packing effects.
- Error Analysis : Calculate mean absolute deviations (MAD) for NMR shifts. Adjust dihedral angles in molecular mechanics simulations to better fit experimental conformers.
- Collaboration : Use hybrid QM/MM methods or consult crystallographic databases (e.g., CCDC) to refine models .
Q. What strategies are effective in studying the metabolic stability of this compound in vitro?
- Methodological Answer :
- Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor. Monitor depletion via LC-MS/MS over 60 minutes.
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
- Structural Modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., CF₃) to reduce oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
